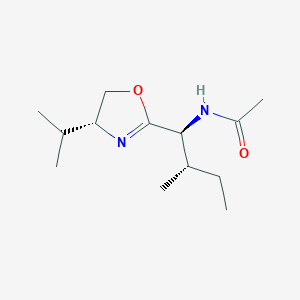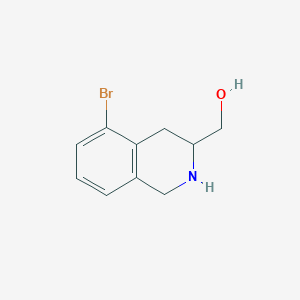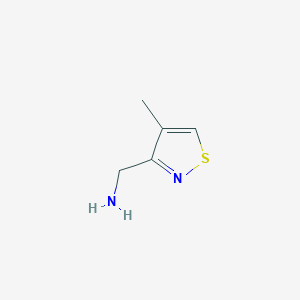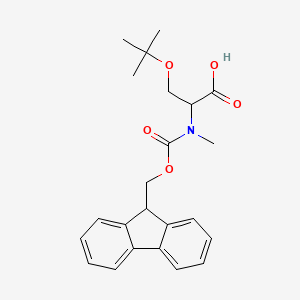
1,2-Bis(diphenylphosphinyl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane-1,2-diylbis(diphenylphosphine oxide) is an organophosphorus compound with the molecular formula C₂₇H₂₆O₂P₂. It is a white solid that is soluble in organic solvents and is commonly used as a ligand in coordination chemistry. This compound is known for its ability to form stable complexes with various metals, making it valuable in catalysis and other chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propane-1,2-diylbis(diphenylphosphine oxide) can be synthesized through the oxidation of 1,2-bis(diphenylphosphino)propane. The typical synthetic route involves the reaction of 1,2-bis(diphenylphosphino)propane with hydrogen peroxide in an ethanol solution. The reaction is carried out at room temperature, and the product is obtained by filtration and evaporation of the solvent .
Industrial Production Methods
In industrial settings, the production of propane-1,2-diylbis(diphenylphosphine oxide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Propane-1,2-diylbis(diphenylphosphine oxide) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to its parent phosphine compound.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride or other reducing agents can be used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state phosphine oxides.
Reduction: 1,2-bis(diphenylphosphino)propane.
Substitution: Substituted phosphine oxides with different functional groups.
Applications De Recherche Scientifique
Propane-1,2-diylbis(diphenylphosphine oxide) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes. These complexes are valuable in catalysis and other chemical processes.
Biology: Investigated for its potential use in biological systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Mécanisme D'action
The mechanism of action of propane-1,2-diylbis(diphenylphosphine oxide) involves its ability to coordinate with metal ions through its phosphorus atoms. This coordination forms stable complexes that can participate in various catalytic cycles. The compound’s ability to stabilize transition states and intermediates makes it valuable in catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethane-1,2-diylbis(diphenylphosphine oxide): Similar structure but with an ethane backbone instead of propane.
1,3-Bis(diphenylphosphino)propane: Similar structure but with a different oxidation state and functional groups.
Uniqueness
Propane-1,2-diylbis(diphenylphosphine oxide) is unique due to its specific coordination properties and stability. Its ability to form stable complexes with a wide range of metals makes it more versatile compared to similar compounds .
Propriétés
Formule moléculaire |
C27H26O2P2 |
|---|---|
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
[2-diphenylphosphorylpropyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C27H26O2P2/c1-23(31(29,26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-30(28,24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23H,22H2,1H3 |
Clé InChI |
ABMLZCZYDUJKPL-UHFFFAOYSA-N |
SMILES canonique |
CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B12823538.png)
![N,2-Dimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12823542.png)
![N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide;hydrochloride](/img/structure/B12823546.png)
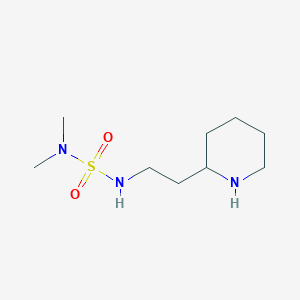
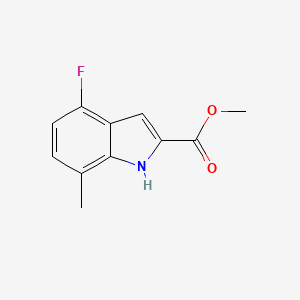

![4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B12823567.png)
![1,3-Di([2,2'-bipyridin]-6-yl)benzene](/img/structure/B12823575.png)
